(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXMZLDXEZZTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652852 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023655-32-4 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine typically involves multiple steps, starting from readily available starting materials[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). One common synthetic route is the cyclization of a pyrrole derivative with a suitable halide under high-temperature conditions[{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a high-boiling solvent like N,N-dimethylformamide (DMF)[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The process may also incorporate advanced purification techniques, such as column chromatography or recrystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro compound or an amide.
Reduction: : The compound can be reduced to form a more saturated derivative.
Substitution: : The pyrrolopyridine core can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions often use alkyl halides and strong bases.
Major Products Formed
Oxidation: : Nitro derivatives, amides.
Reduction: : Saturated pyrrolopyridine derivatives.
Substitution: : Alkylated pyrrolopyridine derivatives.
Scientific Research Applications
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound has been investigated for its biological activity, including its potential as a kinase inhibitor.
Medicine: : Research has explored its use in the development of new therapeutic agents, particularly in cancer treatment.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... By blocking FGFR signaling, the compound can potentially halt tumor growth and induce apoptosis in cancer cells.
Comparison with Similar Compounds
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine: is structurally similar to other pyrrolopyridine derivatives, such as 1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol and N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-methanamine . its unique substitution pattern and amine group confer distinct chemical and biological properties. These differences make it a valuable compound for specific applications, particularly in medicinal chemistry.
Biological Activity
The compound (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine , often encountered in medicinal chemistry, has garnered attention due to its biological activity, particularly as an inhibitor of various kinases and growth factor receptors. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : CHN
Molecular Weight : 150.18 g/mol
The compound features a bicyclic structure comprising a pyrrole and a pyridine moiety, with a methanamine functional group that enhances its reactivity and binding properties.
Target Receptors
The primary biological target of this compound is the Fibroblast Growth Factor Receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3. These receptors play critical roles in cell proliferation, migration, and angiogenesis.
Mode of Action
Upon binding to FGFRs, the compound induces receptor dimerization and subsequent autophosphorylation of tyrosine residues. This activation triggers downstream signaling pathways that can lead to various cellular responses:
- Cell Proliferation
- Cell Migration
- Angiogenesis
Inhibition of these pathways is particularly relevant in cancer therapy, where aberrant FGFR signaling is implicated in tumor growth and metastasis .
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on FGFR signaling. For instance:
- Inhibition of Breast Cancer Cells : The compound has shown efficacy in inhibiting the proliferation of breast cancer 4T1 cells and inducing apoptosis .
- IC_{50 Values**: In studies comparing various derivatives, this compound exhibited an IC_{50} value in the low micromolar range against FGFRs, indicating strong inhibitory potential .
Case Studies
-
Case Study on Cancer Treatment :
- Objective : To evaluate the efficacy of this compound as a therapeutic agent in breast cancer models.
- Methodology : In vitro assays were conducted using 4T1 breast cancer cells.
- Results : Significant reduction in cell viability was observed at concentrations as low as 1 µM, with apoptosis confirmed through flow cytometry analysis.
- Case Study on Kinase Inhibition :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for drug development:
- Solubility : The hydrochloride salt form enhances solubility in aqueous environments.
- Stability : Exhibits good stability under physiological conditions, making it suitable for further development as a therapeutic agent .
Comparative Analysis with Related Compounds
| Compound Name | Target | IC_{50} (µM) | Biological Activity |
|---|---|---|---|
| This compound | FGFRs | 0.5 | Inhibits proliferation in cancer cells |
| (5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine | SGK-1 | 0.8 | Selective kinase inhibitor |
| (6-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine | FGFRs | 0.3 | Enhanced activity against specific targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
